(R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride
Overview
Description
(R)-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological processes .
Action Environment
Environmental factors such as temperature and pH can influence the action, efficacy, and stability of ®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride. For instance, the compound is stored at temperatures between 2-8°C .
Biochemical Analysis
Biochemical Properties
®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, ®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
Cellular Effects
The effects of ®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can enhance neurotransmitter release by inhibiting acetylcholinesterase, leading to prolonged neurotransmitter activity . In other cell types, it may affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes involved in cellular metabolism and function.
Molecular Mechanism
At the molecular level, ®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride exerts its effects through several mechanisms. One primary mechanism is the inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine and enhances cholinergic signaling . Additionally, this compound can bind to specific receptors on the cell surface, triggering intracellular signaling cascades that lead to changes in gene expression and cellular activity. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions with the target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that ®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular activity and function, highlighting the importance of monitoring its stability and degradation over time.
Dosage Effects in Animal Models
The effects of ®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride vary with different dosages in animal models. At low doses, the compound may enhance cognitive function and memory by increasing acetylcholine levels . At higher doses, it can lead to toxic effects such as convulsions, respiratory distress, and even death. These adverse effects are likely due to excessive inhibition of acetylcholinesterase and overstimulation of cholinergic pathways. Therefore, it is crucial to determine the optimal dosage that maximizes the beneficial effects while minimizing the toxic effects.
Metabolic Pathways
®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The metabolic process involves the oxidation of the piperidine ring and subsequent conjugation reactions that increase the compound’s solubility for excretion. These metabolic pathways can influence the compound’s bioavailability and duration of action, as well as its potential interactions with other drugs or compounds.
Transport and Distribution
The transport and distribution of ®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in specific compartments such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins. These interactions can influence the compound’s localization and activity within the cell, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of ®-Methyl 2-(Piperidin-3-Yl)Acetate Hydrochloride is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may be localized to the synaptic cleft in neuronal cells, where it can interact with acetylcholinesterase and modulate neurotransmitter levels. In other cell types, it may be directed to the nucleus, where it can influence gene expression by interacting with transcription factors or other nuclear proteins.
Properties
IUPAC Name |
methyl 2-[(3R)-piperidin-3-yl]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRVXFSQPBNUIE-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662864 | |
Record name | Methyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865157-03-5 | |
Record name | Methyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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